

(S)-3-(methylamino)-1-phenylpropan-1-ol CAS number

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Compound of Interest

Compound Name: 3-(methylamino)-1-phenylpropan-1-ol

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An In-Depth Technical Guide to (S)-3-(methylamino)-1-phenylpropan-1-ol

This technical guide provides a comprehensive overview of (S)-3-(methylamino)-1-phenylpropan-1-ol, a chiral amino alcohol significant as a synthetic intermediate in the pharmaceutical industry. The document is intended for researchers, scientists, and professionals in drug development, detailing its chemical properties, various synthesis methodologies with experimental protocols, and its role in the synthesis of prominent pharmaceutical agents.

Chemical and Physical Properties

(S)-3-(methylamino)-1-phenylpropan-1-ol is a chiral compound, and its stereochemistry is pivotal for the biological activity of the final pharmaceutical products derived from it. Below is a summary of its key physicochemical properties.

Property	Value	Reference
CAS Number	114133-37-8	[1][2][3]
Molecular Formula	C ₁₀ H ₁₅ NO	[1][3][4][5]
Molecular Weight	165.23 g/mol	[1][4][6]
Appearance	White to light yellow solid	[4][6]
Melting Point	56-57 °C (for racemate)	[6]
Boiling Point	286 °C (predicted)	[6]
Density	1.017 g/cm ³ (predicted)	[6]
InChI Key	XXSDCGNHFLVSET-SNVBAGLBSA-N ((S)-enantiomer)	

Associated CAS Numbers:

Compound	CAS Number	Reference
Racemic 3-(methylamino)-1-phenylpropan-1-ol	42142-52-9	[4][7][8][9]
(R)-3-(methylamino)-1-phenylpropan-1-ol	115290-81-8	[6]
(1R)-3-(methylamino)-1-phenylpropan-1-ol hydrochloride	137999-85-0	[6][10]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for producing **3-(methylamino)-1-phenylpropan-1-ol** have been documented, with the choice of method often depending on the desired stereochemical purity and scalability.

Protocol 1: Synthesis from Acetophenone

This method involves the reaction of acetophenone, paraformaldehyde, and methylamine hydrochloride to form an intermediate, which is then reduced.

Step 1: Synthesis of 3-methylamino-1-propiofenone hydrochloride

- Combine acetophenone (120.0g), paraformaldehyde (30.0g), and monomethylamine hydrochloride (67.5g) in a 1000ml autoclave.
- Add 500ml of ethanol as a solvent.
- Heat the mixture to 60°C. The reaction progress is monitored by sampling every 2 hours until the content of 3-methylamino-1-propiofenone hydrochloride stabilizes.
- Once the reaction is complete, concentrate the solution by heating to approximately one-third of its original volume.
- Cool the concentrated solution to induce crystallization, then filter to obtain 3-methylamino-1-propiofenone hydrochloride as a white to slightly yellow solid.[\[11\]](#)

Step 2: Reduction to 3-methylamino-1-phenylpropan-1-ol

- Dissolve the 3-methylamino-1-propiofenone hydrochloride obtained in the previous step in water in a stainless steel pressure vessel.
- Add Raney nickel catalyst (6.1g).
- Purge the reactor with nitrogen three times, followed by hydrogen (0.3 MPa) three times.
- Maintain the reaction temperature at 25°C with stirring, supplying hydrogen as it is consumed.
- The reaction is complete when hydrogen uptake ceases, yielding an aqueous solution of 3-methylamino-1-phenylpropan-1-ol hydrochloride.[\[11\]](#)
- Adjust the pH of the solution to 9-14 using a 30% potassium hydroxide solution.[\[11\]](#)

- Extract the product with ethyl acetate.
- Recover the solvent under reduced pressure, and recrystallize the crude product from cyclohexane to obtain pure 3-methylamino-1-phenylpropan-1-ol.[\[11\]](#)

Protocol 2: Asymmetric Synthesis from Benzaldehyde

For the enantiomerically pure (S) or (R) form, an asymmetric synthesis approach is employed. The following protocol describes the synthesis of the (R)-enantiomer.

- A key step in this multi-step synthesis is the catalytic asymmetric allylation of benzaldehyde. This produces (R)-1-phenyl-but-3-en-1-ol with a high enantiomeric excess (96% ee).[\[6\]](#)
- This intermediate is then converted to (R)-N-methyl-3-phenyl-3-hydroxypropylamine in a 96% yield by refluxing with aqueous methylamine.[\[6\]](#)
- The entire synthesis from benzaldehyde can be completed in six steps with an overall yield of 50% and an enantiomeric excess of 99%.[\[6\]](#)

Protocol 3: Reduction of 3-(Methylamino)-1-phenyl-2-propen-1-one

This method utilizes sodium borohydride for the reduction of an enaminone intermediate.

- Add sodium borohydride (800 mg, 21.0 mmol) in portions to a vigorously stirred solution of 3-(methylamino)-1-phenyl-2-propen-1-one (600 mg, 3.7 mmol) in glacial acetic acid (15 mL) over 30 minutes at a temperature of 5-10°C.[\[12\]](#)
- Continue stirring the reaction mixture for another 30 minutes at the same temperature, and then for 3 hours at room temperature.[\[12\]](#)
- For workup, add 4 M aqueous sodium hydroxide (60 ml) dropwise under cooling in a water/ice bath until the pH is approximately 12.[\[12\]](#)
- Extract the resulting mixture three times with ethyl acetate (70 ml each).
- Wash the combined organic layers with water (50 ml) and dry over sodium sulfate.[\[12\]](#)

- Evaporate the solvent under reduced pressure to yield 3-methylamino-1-phenyl-1-propanol as a yellow oil (470 mg, 77% yield).[12]

Pharmacological Significance and Mechanism of Action

(S)-**3-(methylamino)-1-phenylpropan-1-ol** is a crucial intermediate in the synthesis of several pharmaceuticals, most notably Atomoxetine and Fluoxetine.[9][10][12]

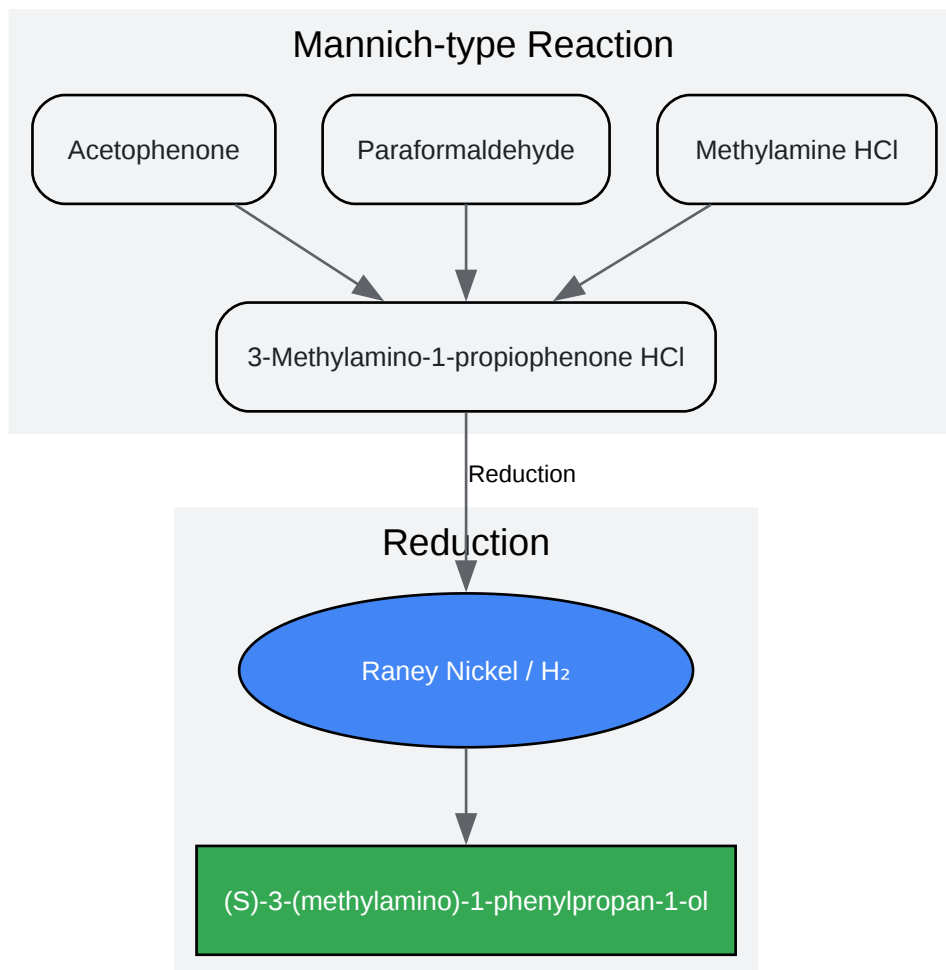
- Atomoxetine: A selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[9] The (R)-enantiomer of **3-(methylamino)-1-phenylpropan-1-ol** is a specific intermediate for the production of (R)-Atomoxetine.[9]
- Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The oxidized ketone form, 3-(methylamino)-1-phenylpropan-1-one, is a known human metabolite of both (S)- and (R)-fluoxetine.[13]

The phenethylamine scaffold of this molecule is shared with other biologically active compounds like ephedrine, which functions as an agonist at both alpha- and beta-adrenergic receptors.[9][10] This structural similarity suggests its potential interaction with adrenergic systems. Researchers are also exploring its use as a foundational structure for developing novel triple reuptake inhibitors that target serotonin, norepinephrine, and dopamine transporters, which could lead to new treatments for various central nervous system disorders.[9]

Visualizations

Synthesis Workflow

General Synthesis Workflow for 3-(methylamino)-1-phenylpropan-1-ol

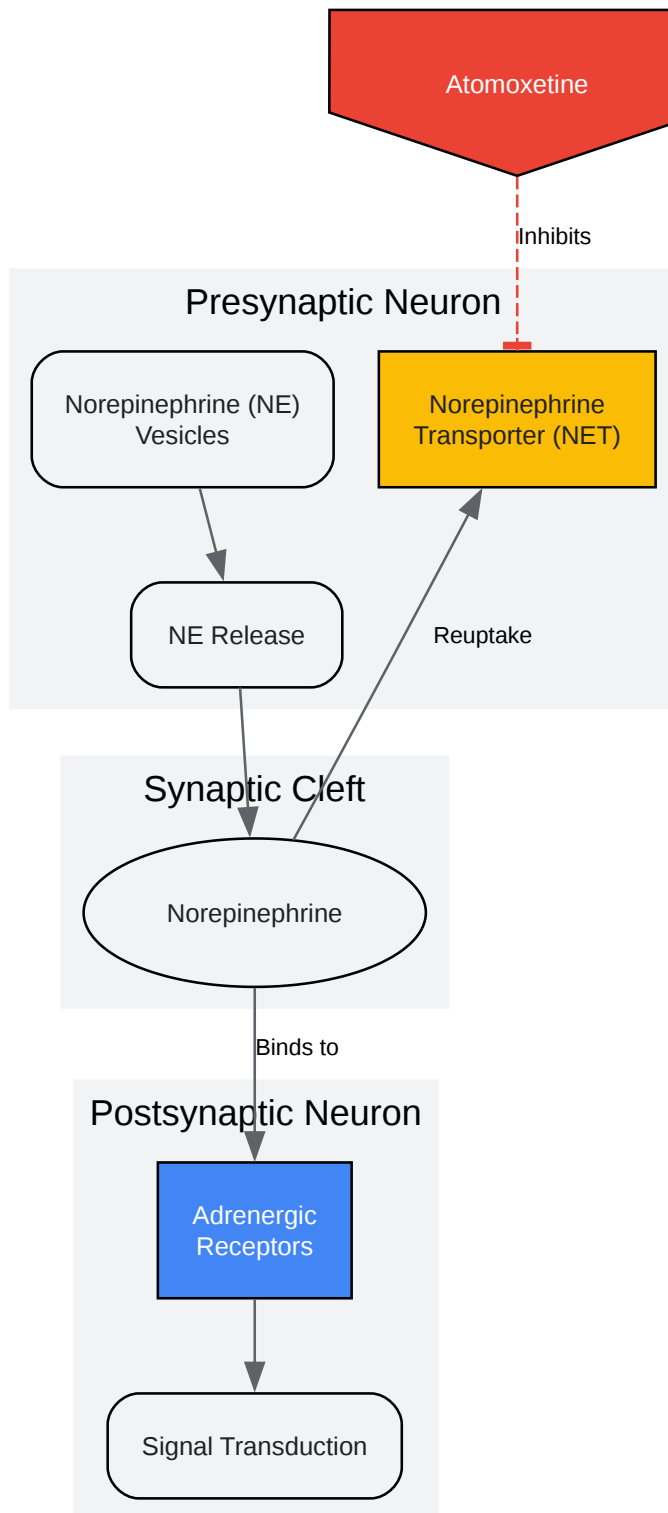


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Caption: A generalized workflow for the synthesis of **3-(methylamino)-1-phenylpropan-1-ol**.

Mechanism of Action of Downstream Product (Atomoxetine)

Inhibition of Norepinephrine Reuptake by Atomoxetine

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Caption: The mechanism of action of Atomoxetine, a downstream product of the title compound.

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References

- 1. (1S)-3-(Methylamino)-1-phenylpropan-1-ol - Opulent Pharma [opulentpharma.com]
- 2. (s)-3-(methylamino)-1-phenylpropanol (114133-37-8) | 114133-37-8 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3-Methylamino-1-phenylpropanol | CymitQuimica [cymitquimica.com]
- 5. (S)-3-METHYLAMINO-1-PHENYL-PROPAN-1-OL [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. manchesterorganics.com [manchesterorganics.com]
- 8. 42142-52-9|3-(Methylamino)-1-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 9. 3-(Methylamino)-1-phenylpropan-1-ol Research Chemical [benchchem.com]
- 10. 3-(Methylamino)-1-phenylpropan-1-ol;hydrochloride | 137999-85-0 | Benchchem [benchchem.com]
- 11. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 12. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 13. 3-(Methylamino)-1-phenylpropan-1-one | C10H13NO | CID 407877 - PubChem [pubchem.ncbi.nlm.nih.gov]
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